N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide
Description
This compound features a multifunctional structure combining a hydroxynaphthalene carboxamide core, a sulfamoylphenyl group, and a long-chain octadecyloxy substituent. Key structural attributes include:
- Sulfamoyl group (-SO₂NH₂): Enhances polarity and may confer enzyme inhibitory activity (e.g., carbonic anhydrase inhibition).
- Octadecyloxy chain (C₁₈H₃₇O-): A lipophilic alkyl group that likely improves membrane permeability and prolongs half-life by increasing protein binding or reducing renal clearance.
Potential applications include antimicrobial or anticancer therapies, leveraging its hybrid polar-lipophilic design.
Properties
Molecular Formula |
C41H53ClN2O5S |
|---|---|
Molecular Weight |
721.4 g/mol |
IUPAC Name |
N-[2-chloro-5-[(2-octadecoxyphenyl)sulfamoyl]phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C41H53ClN2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-49-39-25-20-19-24-37(39)44-50(47,48)33-27-29-36(42)38(31-33)43-41(46)35-28-26-32-22-17-18-23-34(32)40(35)45/h17-20,22-29,31,44-45H,2-16,21,30H2,1H3,(H,43,46) |
InChI Key |
MPOWTFWMINMSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide involves multiple steps, starting with the preparation of the naphthalene core and the subsequent introduction of the sulfonamide and alkyl groups. The key steps include:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Attachment of the Alkyl Chain: The alkyl chain is attached through an etherification reaction, where the phenol group is reacted with an alkyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The long alkyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy. The naphthalene core can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Detailed Analysis
Core Aromatic Systems
- The target compound’s hydroxynaphthalene (two fused benzene rings) contrasts with coumarin (benzopyrone in Compound 12) and naphthacene (four fused rings in C22H24N2O8·HCl) . Larger aromatic systems (e.g., naphthacene) may intercalate into DNA but face solubility challenges, whereas hydroxynaphthalene balances aromaticity with a smaller footprint.
However, the target’s C₁₈ chain counterbalances this polarity, unlike Compound 12’s unmodified coumarin . Trifluoromethyl (-CF₃): In the pyrazole derivative , -CF₃ improves metabolic stability and electron-withdrawing effects, whereas the target’s -Cl substituent offers milder electronic modulation.
Lipophilicity and Bioavailability The target’s octadecyloxy chain significantly increases logP (predicted >8), favoring lipid bilayer penetration but risking poor absorption in aqueous environments. By contrast, the hydrochloride salt in C22H24N2O8·HCl ensures high solubility (logP ~0.5), ideal for intravenous delivery.
Stereochemical Complexity
- Compounds m, n, o emphasize stereochemical precision (e.g., R/S configurations), which dictate protease affinity. The target compound lacks chiral centers but compensates with a rigid naphthalene-sulfamoyl scaffold for target engagement.
Synthetic Accessibility
- Compound 12’s synthesis is straightforward (2-hour reflux), while the target likely requires sequential sulfamoylation and carboxamide coupling, demanding stringent purification for the long alkyl chain.
Research Implications
- Drug Design : The target’s hybrid structure merges polar (sulfamoyl) and lipophilic (C₁₈) motifs, suggesting utility in prolonged-release formulations or topical applications.
- Activity Optimization : Truncating the C₁₈ chain could improve solubility for systemic use, as seen in naphthacene hydrochloride’s ionic form .
- Comparative Efficacy : Head-to-head studies against coumarin derivatives are needed to evaluate antimicrobial potency, leveraging shared sulfamoyl groups.
Biological Activity
N-(2-chloro-5-{[2-(octadecyloxy)phenyl]sulfamoyl}phenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C41H53ClN2O5S
Molecular Weight: 721.4 g/mol
IUPAC Name: N-[2-chloro-5-[(2-octadecoxyphenyl)sulfamoyl]phenyl]-1-hydroxynaphthalene-2-carboxamide
The compound features a naphthalene core, a sulfonamide group, and a long alkyl chain, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfonamide group can inhibit enzyme activity by mimicking substrate structures, effectively blocking active sites.
- Membrane Penetration: The long octadecyloxy chain enhances lipophilicity, allowing the compound to penetrate cellular membranes more efficiently.
- Protein Interaction: The naphthalene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially stabilizing complex formations.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on N-substituted phenyl derivatives demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that halogen substitutions and lipophilicity are key determinants of antimicrobial efficacy .
| Compound | Target Pathogen | Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | Effective |
| N-(4-fluorophenyl)-2-chloroacetamide | E. coli | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Effective |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various synthesized derivatives. Studies have shown that modifications to the sulfonamide and naphthalene components can enhance cytotoxicity against cancer cell lines. For instance, derivatives were tested against breast cancer cells, showing significant inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy Study:
-
Anticancer Evaluation:
- In a comparative study, derivatives of N-(substituted phenyl)-sulfamoyl acetamides were evaluated for their anticancer properties against various human cancer cell lines. Results indicated that specific structural modifications led to enhanced cytotoxic effects, suggesting a promising avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
